Volan(R) bonding agent

Description

Contextualization within Interfacial Engineering and Adhesion Science

Interfacial engineering is a multidisciplinary field focused on the design and modification of the interface between different materials to achieve desired properties in a composite system. Adhesion science, a key component of interfacial engineering, investigates the forces and mechanisms that hold dissimilar materials together. windows.net The performance of composite materials is critically dependent on the strength and stability of the interface between the reinforcement and the matrix.

Historical Trajectories and Research Milestones of Chromic Acid-Based Bonding Agents

The development of coupling agents dates back to the 1940s, driven by the need to improve the performance of glass fiber reinforced plastics. yg-1.com Early composites suffered from a significant loss of strength when exposed to moisture due to the poor adhesion between the hydrophilic glass fibers and the organic resin. yg-1.com This led to research into materials that could act as a "binder" or coupling agent to enhance this adhesion. yg-1.com

Chromic acid and its derivatives were among the early solutions explored for surface treatment. muscatchemical.com These compounds were found to modify the surface of materials, improving their interaction with other substances. muscatchemical.com The use of chromic acid has been noted in various historical applications, including electroplating and wood preservation, for its ability to alter surface properties. muscatchemical.comamizaraspecialitychemicals.co.inwikipedia.org

One of the earliest and most significant applications of a chrome-based coupling agent is the "A" finish for glass fabrics, which utilizes Volan(R). nmt.educompositesaustralia.com.au This finish was developed to improve the bond between glass fibers and polyester (B1180765) or epoxy resins. nmt.edubgf.combgf.com The "A" finish, qualified under military specification MIL-F-9118A, involves treating heat-cleaned glass fabric with a dilute, neutralized solution of Volan(R). nmt.edu This treatment deposits a layer of the chromium complex on the glass surface, rendering it more compatible with the resin matrix. nmt.edu The process results in laminates with significantly improved mechanical properties, such as flexural and compressive strength, particularly after exposure to moisture. nmt.edu

The success of early chrome-based coupling agents like Volan(R) paved the way for the development of a wider range of coupling agents. yg-1.com The paradigm shifted from simple surface modification to the design of molecules with tailored functionalities. Organosilanes, for instance, emerged as a highly versatile class of coupling agents. atamankimya.comresearchgate.netatamanchemicals.com The general structure of a silane (B1218182) coupling agent allows for one part of the molecule to react with the inorganic surface and another part to react with the organic matrix. researchgate.net This concept of creating a chemical bridge, first demonstrated effectively by chrome complexes, became the guiding principle for subsequent innovations in coupling agent technology, including titanates and zirconates. specialchem.comnih.gov The evolution continues with research into polymeric silanes and other advanced systems to further enhance the durability and performance of composite materials under demanding conditions. researchgate.netresearchgate.net

Scope and Significance of Volan(R) in Modern Material Systems Research

Despite the development of newer coupling agents, Volan(R) remains relevant in various applications. It is still used as a finish for glass fabrics and roving, particularly in polyester and epoxy resin systems. nmt.edubgf.comfiberglasssource.com Its compatibility with a range of thermosetting resins makes it a valuable tool in the fabrication of composite materials. Beyond glass fiber reinforcement, Volan(R) is also used as an adhesion promoter for coatings on silica (B1680970) microspheres and other fillers, and even in applications like printing inks. nmt.edu

Contemporary research continues to explore the mechanisms of Volan(R) and other Werner-type complexes. google.comacs.org Advanced analytical techniques are employed to understand the intricate chemical interactions at the interface. The fundamental principles established through the study of chrome-based bonding agents like Volan(R) have laid a foundational understanding of interfacial adhesion that continues to inform the development of new and improved composite material systems. windows.netresearchgate.net

Structure

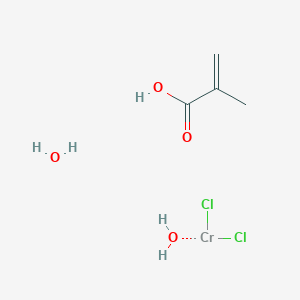

2D Structure

Properties

IUPAC Name |

dichlorochromium;2-methylprop-2-enoic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2.2ClH.Cr.2H2O/c1-3(2)4(5)6;;;;;/h1H2,2H3,(H,5,6);2*1H;;2*1H2/q;;;+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYFEJWVJFEWNX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)O.O.O.Cl[Cr]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2CrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111031-82-4 | |

| Record name | Chromium, aqua chloro hydroxy methacrylate complexes | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111031824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium, aqua chloro hydroxy methacrylate complexes | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium, aqua chloro hydroxy methacrylate complexes | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Fundamental Bonding Mechanisms of Volan R Bonding Agent

Chemical Adhesion Theories Pertinent to Volan(R) Functionality

The adhesive properties of Volan(R) can be understood through several key chemical theories that describe the interactions at the molecular level. These theories explain how the chromium center of the complex interacts with the inorganic surface and how the methacrylate (B99206) functionality engages with the organic polymer.

A primary mechanism of adhesion for Volan(R) involves the formation of strong, durable covalent bonds at the interface between the inorganic substrate and the chromium complex. slideshare.net On surfaces such as glass or silica (B1680970), which are rich in hydroxyl (-OH) groups, the process begins with the hydrolysis of the methacrylatochromic chloride complex in an aqueous solution. afinitica.com This hydrolysis likely results in the formation of reactive chromium-hydroxyl species.

These species then undergo a condensation reaction with the hydroxyl groups present on the substrate surface. mdpi.com This reaction forms stable, covalent oxane bonds (e.g., Si-O-Cr). slideshare.net This type of covalent linkage provides a robust anchor for the coupling agent on the inorganic surface, forming a permanent chemical bridge. slideshare.net The formation of such covalent bonds is a critical factor in the significant improvement of adhesion strength observed with coupling agents. nih.gov

Volan(R) is a Werner-type coordination complex, and its bonding mechanism is deeply rooted in the principles of coordination chemistry. jeccomposites.comnih.govacs.orgscispace.com The central chromium (III) ion possesses a primary valency, or oxidation state, and a secondary valency, which corresponds to its coordination number. scispace.comnsu.ru In solution, the chromium ion is coordinated with various ligands, including water and chloride ions. nih.gov

When a substrate is treated with Volan(R), a ligand exchange reaction occurs at the interface. nih.gov The surface hydroxyl groups of the inorganic material act as ligands and can displace the water or chloride ligands from the coordination sphere of the chromium (III) center. nih.gov This process results in the formation of a stable coordination complex between the chromium atom and the substrate surface. nih.gov The kinetic inertness of many chromium (III) complexes contributes to the stability and durability of this interfacial bond. nih.gov

This creates a new, chemically modified surface on the substrate. The other end of the molecule, the methacrylate group, is oriented away from the surface, ready to interact with the polymer matrix. jeccomposites.com This molecular bridge effectively transfers stress from the polymer to the reinforcing inorganic material, which is fundamental to the improved mechanical properties of the resulting composite. nih.gov

The methacrylate portion of the Volan(R) molecule is crucial for achieving strong adhesion with the organic polymer matrix. semanticscholar.org The term "intercalation" in this context refers to the intimate mixing and entanglement of the methacrylate group with the polymer chains of the matrix. The unsaturated double bond in the methacrylate group is reactive and can co-polymerize with the monomers of the thermosetting resin (e.g., polyesters, epoxies) during the curing process. jeccomposites.comsemanticscholar.org

This co-reaction leads to the formation of covalent bonds between the coupling agent and the polymer matrix, effectively grafting the polymer chains to the treated surface. nih.gov Beyond direct covalent bonding, the methacrylate functionality promotes the formation of an interpenetrating polymer network (IPN) at the interface. nih.govacs.orgnih.govmdpi.com This creates a diffuse and highly entangled region, which enhances adhesion through mechanical interlocking at the molecular level. nih.gov

Interfacial Adhesion Principles

The formation of a strong adhesive bond is not solely dependent on chemical reactions but also on the physical and energetic properties of the interface. The principles of wetting and surface energy are critical in the initial stages of bond formation.

For an adhesive or resin to form a strong bond with a substrate, it must first be able to wet the surface effectively. slideshare.net Wetting is the ability of a liquid to maintain contact with a solid surface, and it is governed by the surface energy of the substrate and the surface tension of the liquid. acs.org Generally, for good wetting to occur, the surface energy of the solid must be greater than the surface tension of the liquid. acs.org

Many inorganic substrates, while having inherently high surface energy, can be contaminated or have surface characteristics that impede wetting by organic polymers. The application of Volan(R) modifies the surface chemistry of the substrate, altering its surface energy to make it more compatible with the polymer resin. jeccomposites.com This improved wettability allows the resin to spread more effectively over the surface, increasing the intimate contact area and maximizing the potential for the chemical bonding and interlocking mechanisms to occur. slideshare.net

Data Tables

| Property | Value |

|---|---|

| Appearance | Dark Green |

| Odor | Alcoholic |

| Boiling Point | 79 °C (174 °F) |

| Flash Point (Tag Open Cup) | 6 °C (43 °F) |

| Specific Gravity at 20°C (68°F) | approx. 1.02 |

| pH of 1% H2O Solution | 3.1 |

| Chrome Complex (active ingredient) | 19-21% |

| Chromium | 6.0% |

| Chloride | 8.2% |

| Methacrylic acid | 5.1% |

| Solvent Carrier | 79-81% |

| Interaction Type | Location | Description | Bond Strength |

|---|---|---|---|

| Covalent Bonding (Oxane linkage) | Substrate-Chromium Interface | Formation of Si-O-Cr bonds through condensation reaction between hydrolyzed chromium complex and surface hydroxyls. | High |

| Coordination Bonding | Substrate-Chromium Interface | Ligand exchange where surface hydroxyls coordinate to the chromium (III) center. | High |

| Covalent Bonding (Copolymerization) | Polymer-Methacrylate Interface | Reaction of the methacrylate's vinyl group with the polymer matrix during curing. | High |

| Mechanical Interlocking | Polymer-Methacrylate Interface | Entanglement of polymer chains within the layer of coupling agent, forming an interpenetrating network. | Moderate to High |

Micro-mechanical Interlocking within Hybrid Layers

Micro-mechanical interlocking is a significant component of the adhesion provided by Volan(R). This mechanism relies on the penetration of the resin into the microscopic pores, cavities, and other irregularities of the substrate's surface. allemancenter.comresearchgate.netnih.govlandofsmile.com.tr The application of Volan(R) to an inorganic surface, such as glass fibers or silica microspheres, modifies the surface chemistry to make it more receptive to the polymer resin. nmt.edujeccomposites.com

Diffusion-Controlled Adhesion Mechanisms

The principle of diffusion-controlled adhesion is also central to the function of Volan(R). This theory posits that adhesion is achieved through the interdiffusion of molecules between the adhesive and the substrate, particularly when both are polymeric. mdpi.com In the context of Volan(R), the methacrylate functional groups of the chromium complex play a crucial role in this process.

Once the Volan(R) complex is anchored to the inorganic surface, its methacrylate "tails" extend away from the substrate and into the polymer matrix. jeccomposites.com These methacrylate groups are chemically similar to the monomers in many thermosetting resins, such as polyesters and acrylics. nmt.edudakenchem.com This chemical compatibility allows for the intermingling and entanglement of the Volan(R) functional groups with the polymer chains of the bulk resin. mdpi.com

This interdiffusion occurs most readily when the resin is in its liquid, uncured state, allowing for the mobility of the polymer chains. As the resin cures, these interdiffused chains become locked in place, forming a gradual transition in chemical structure from the inorganic surface to the bulk polymer matrix. This diffuse interphase region eliminates an abrupt interface, which can be a point of stress concentration and failure. The covalent bonding that occurs between the methacrylate groups of Volan(R) and the resin during polymerization further strengthens this diffuse junction.

Comparative Analysis of Bonding Mechanisms with Other Coupling Agents

The bonding mechanisms of Volan(R) can be further understood by comparing them to other classes of coupling agents, namely organofunctional silanes, titanates, and zirconates.

Distinctions from Organofunctional Silane (B1218182) Coupling Agents

Organofunctional silanes are a widely used class of coupling agents that also form a chemical bridge between inorganic and organic materials. scirp.orgresearchgate.net However, their mechanism differs from that of Volan(R) in several key aspects.

The primary mechanism of silane coupling agents involves hydrolysis of their alkoxy groups in the presence of water to form reactive silanol (B1196071) groups. scirp.org These silanols then condense with hydroxyl groups on the inorganic substrate to form stable covalent siloxane (Si-O-Substrate) bonds. The silanols can also self-condense to form a polysiloxane network at the interface. The organofunctional group of the silane (e.g., amino, epoxy, vinyl) is then available to react with the polymer matrix. researchgate.net

In contrast, Volan(R), as a Werner complex, does not require a hydrolysis step. jeccomposites.com Its chromium atom coordinates directly with the inorganic surface. jeccomposites.com This fundamental difference in the initial interaction with the substrate can be advantageous in systems where the presence of water is undesirable.

| Feature | This compound | Organofunctional Silane Coupling Agents |

| Primary Interaction with Inorganic Substrate | Direct coordination of the Chromium (III) complex with the surface. | Hydrolysis to silanols, followed by condensation with surface hydroxyl groups to form siloxane bonds. |

| Requirement for Water | Not essential for the primary bonding mechanism. | Water is necessary for the hydrolysis of alkoxy groups to form reactive silanols. |

| Interfacial Layer | Forms a hybrid layer with contributions from micro-mechanical interlocking and diffusion. | Forms a polysiloxane network at the interface, with the organofunctional groups extending into the polymer matrix. |

| Reaction with Organic Matrix | Covalent bonding via the methacrylate functional groups. | Covalent bonding via various organofunctional groups (e.g., amino, epoxy, vinyl). |

This table provides a comparative overview of the bonding mechanisms of Volan(R) and organofunctional silane coupling agents.

Contrasts with Titanate and Zirconate Adhesion Promoters

Titanate and zirconate coupling agents are organometallic compounds that, like Volan(R), are effective in bonding polymers to a wide range of inorganic fillers and substrates. Their mechanisms, however, present some distinct characteristics.

Titanate and zirconate coupling agents are thought to react with free protons on the surface of inorganic materials, leading to the formation of a monomolecular layer on the substrate. semanticscholar.orgyoutube.com This creates a hydrophobic and organophilic surface. The organic functional groups of the titanate or zirconate then react or entangle with the polymer matrix. Some titanates and zirconates also have the ability to catalyze reactions within the polymer matrix, a feature not typically associated with Volan(R). semanticscholar.org

While Volan(R) also forms a surface layer that promotes adhesion, the nature of its Werner complex interaction is distinct from the proton-reactive mechanism of titanates and zirconates. The methacrylate functionality of Volan(R) is specifically designed for reaction with thermosetting resins, whereas titanates and zirconates can have a wider range of functional groups tailored for different polymer systems. nmt.edusemanticscholar.org

| Feature | This compound | Titanate and Zirconate Adhesion Promoters |

| Primary Interaction with Inorganic Substrate | Coordination of the Chromium (III) complex. | Reaction with surface protons. |

| Interfacial Layer Formation | Forms a hybrid layer through a combination of chemical and physical interactions. | Typically forms a monomolecular layer on the substrate surface. |

| Catalytic Activity | Primarily functions as a coupling agent. | Can exhibit catalytic activity within the polymer matrix. |

| Versatility of Functional Groups | Primarily methacrylate functionality for thermoset resins. | A wide variety of functional groups are available for different polymer systems. |

This table contrasts the bonding mechanisms of Volan(R) with those of titanate and zirconate adhesion promoters.

Synthesis and Functionalization Methodologies for Volan R Bonding Agent

Research into Synthetic Pathways

The manufacturing of Volan(R) and related methacrylatochrome(III) complexes has traditionally been carried out through batch synthesis. However, ongoing research is focused on optimizing these conventional methods and exploring advanced techniques to enhance efficiency, yield, and product performance while adhering to the principles of green chemistry.

Conventional batch synthesis of chromium(III) methacrylate (B99206) complexes typically involves the reaction of a chromium(III) salt with methacrylic acid or its salt in a suitable solvent. A key challenge in this process is controlling the reaction conditions to favor the formation of the desired complex while preventing the premature polymerization of the methacrylate ligands.

One documented synthetic route for tris(methacrylato)chromium(III) involves the reaction of chromium(III) chloride with sodium methacrylate in an aqueous solution. researchgate.net Research into this method has highlighted the critical role of temperature control. Maintaining the reaction temperature at a specific point, for instance, 40°C, is crucial to prevent the homopolymerization of the methacrylate monomer, which would otherwise lead to undesirable byproducts and a lower yield of the active bonding agent. researchgate.net

Table 1: Key Parameters in Batch Synthesis of Methacrylatochrome(III) Complexes and their Potential Impact

| Parameter | Potential Impact on Synthesis |

| Temperature | Controls reaction rate and prevents premature polymerization of methacrylate ligands. researchgate.net |

| Reactant Concentration | Influences reaction kinetics and the stoichiometry of the final complex. |

| Reaction Time | Determines the extent of reaction and can affect the yield and purity of the product. |

| Solvent | Affects the solubility of reactants and products, and can influence the reaction pathway. |

| pH | Can influence the speciation of chromium(III) in solution and the reactivity of the methacrylate ligand. |

This table is generated based on general principles of chemical synthesis and specific findings for related compounds.

To overcome the limitations of conventional batch synthesis, researchers are exploring more advanced and sustainable methods for the preparation of coordination complexes, including solvent-free mechanochemical approaches and microwave-assisted protocols.

Mechanochemistry, which involves chemical reactions induced by mechanical energy, offers a promising green alternative to traditional solvent-based synthesis. rsc.orgqub.ac.uk This technique is typically performed by grinding solid reactants together, which can lead to shorter reaction times, higher yields, and the elimination of solvent waste. nih.govacs.org

Research has demonstrated the successful synthesis of various chromium(III) complexes using a mechanochemical approach. For instance, chromium(III) complexes with bidentate and tridentate ligands have been synthesized in high yields (95–97%) by grinding the respective ligands with a solid chromium(III) precursor. nih.govacs.org This solventless method not only simplifies the purification process but also aligns with the principles of sustainable chemistry. nih.govacs.org While specific studies on the mechanochemical synthesis of Volan(R) are not detailed in the available literature, the successful application of this technique to other chromium(III) complexes suggests its potential as a viable and environmentally friendly manufacturing route.

Microwave-assisted synthesis has emerged as a powerful tool in coordination chemistry, offering significant advantages over conventional heating methods. mdpi.com Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, resulting in dramatically reduced reaction times, increased yields, and often improved product purity. scispace.comresearchgate.netnih.gov

Studies on the synthesis of various chromium(III) complexes have shown the benefits of microwave irradiation. For example, the synthesis of certain chromium(III) coordination compounds that would typically require several hours of reflux can be completed in a matter of minutes with higher yields using a microwave reactor. mdpi.com This acceleration is attributed to the efficient and direct interaction of microwaves with the polar molecules in the reaction mixture. scispace.com The application of microwave-assisted synthesis to methacrylated gelatin has also been shown to be highly efficient, suggesting its potential for the synthesis of other methacrylate-containing biomaterials and coordination complexes. rsc.org

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis for a Representative Cr(III) Complex

| Synthesis Method | Reaction Time | Yield | Reference |

| Conventional Heating | 3–4 hours | 70–72% | mdpi.com |

| Microwave-Assisted | 4–5 minutes | 87–88% | mdpi.com |

This table presents data for a representative Cr(III) complex to illustrate the potential advantages of microwave-assisted synthesis.

Investigations into Advanced Synthesis Techniques

Influence of Process Parameters on Agent Reactivity and Interfacial Performance

The effectiveness of Volan(R) as a bonding agent is highly dependent on its chemical state and reactivity at the interface between the inorganic substrate and the polymer matrix. Process parameters during its application, particularly pH control, play a crucial role in determining the structure and performance of the bonding layer.

The pH of the Volan(R) solution is a critical factor that influences the hydrolysis and subsequent polymerization of the methacrylatochrome(III) complex. nih.govacs.orgresearchgate.net In aqueous solutions, chromium(III) ions can undergo hydrolysis to form various hydroxo species, and the extent of this process is highly pH-dependent. researchgate.net The structure and degree of polymerization of the chromium complex at the interface directly impact the strength and durability of the adhesive bond.

For many applications, it is recommended that a diluted solution of Volan(R) be neutralized to a pH of around 6.2 to ensure proper bonding. nih.gov At lower pH values, the complex may not be in its most reactive form for bonding to the substrate. Conversely, at excessively high pH, precipitation of chromium hydroxides can occur, which would be detrimental to the formation of a uniform and effective coupling layer. The pH also affects the ionization state of the methacrylate ligand, which can influence its polymerization behavior. nih.govnih.govrsc.org The hydrolysis of methacrylate esters is also known to be base-catalyzed. nih.govresearchgate.net

The control of pH is therefore essential for directing the condensation and polymerization of the chromium complex on the substrate surface, leading to the formation of a robust, cross-linked interfacial layer that can effectively couple the inorganic surface to the organic resin. While the general principles are understood, detailed kinetic studies on the pH-dependent polymerization of the specific methacrylatochrome(III) complex in Volan(R) would provide a more fundamental understanding to further optimize its performance.

Solvent System Effects on Solution Stability and Application

The solvent system is a critical component of the Volan(R) bonding agent formulation, significantly influencing its stability in storage and its efficacy during application. Typically, Volan(R) is supplied in a solvent carrier composed of isopropanol, acetone (B3395972), and water. nmt.edu This mixed-solvent system is designed to ensure the solubility of the chromium complex and to facilitate its application.

The stability of the Volan(R) solution is paramount for its commercial viability and consistent performance. The technical data sheet for Volan(R) specifies that prolonged storage at temperatures exceeding 43°C may lead to the degradation of the complex. nmt.edu For application, the concentrated product is typically diluted with water to a concentration of 1.5 to 2.0% by weight. A crucial step in the application process is the neutralization of the diluted solution to a pH of 6.0-6.5. researchgate.net Failure to control the pH can lead to the precipitation of the chromium complex, rendering it ineffective as a bonding agent. This precipitation can occur if the solution is over-neutralized or if it is mixed with incompatible materials. researchgate.net

The choice of solvent also has a direct impact on the application process and the resulting bond strength. While the standard formulation is miscible with water, solutions in acetone can be utilized for specialized applications that require simultaneous degreasing and surface activation. researchgate.net In the field of dental adhesives, studies have shown that the type of solvent (e.g., acetone or ethanol) significantly affects the bond strength of adhesive systems. Acetone-based systems, when used with specific drying techniques, have demonstrated superior shear bond strength. nih.govgoogle.com This is attributed to the solvent's role as a "water chaser," which facilitates the penetration of the resin monomers into the substrate. nih.gov Although these studies were not conducted on Volan(R) specifically, they highlight the critical role of the solvent in the performance of adhesion promoters.

The following interactive data table summarizes the influence of key solvent system parameters on the stability and application of this compound, based on available research findings.

Tailoring Molecular Structures for Specific Interfacial Interactions

To meet the demands of advanced materials and applications, researchers are exploring methods to tailor the molecular structure of the this compound. These modifications aim to create more specific and robust interactions at the interface between the substrate and the polymer matrix.

Modifying Chromium(III) Complex Formations

Volan(R) is a Werner-type complex, where a central chromium(III) ion is coordinated to a methacrylic acid ligand and other groups. uobaghdad.edu.iq The properties and reactivity of such complexes are highly dependent on the nature of the ligands surrounding the central metal ion. uobaghdad.edu.iq By systematically modifying these ligands, it is possible to fine-tune the complex's characteristics to enhance its performance as an adhesion promoter.

One approach to modification is the synthesis of mixed-ligand chromium(III) complexes. Research in coordination chemistry has demonstrated that the introduction of different ligands into the coordination sphere of a chromium(III) ion can alter its electronic and steric properties. nih.govmdpi.com For instance, the synthesis of chromium(III) complexes with various organic ligands has been shown to influence their catalytic activity and stability. google.comresearchgate.net In the context of adhesion, this could translate to stronger and more durable bonds. Patents describe Werner-type chromium complexes with carboxylic acids other than methacrylic acid, such as stearic acid, which suggests that the properties of the bonding agent can be altered by changing the organic acid component. nih.gov Furthermore, the incorporation of other coordinating atoms, such as fluorine, into the complex has been explored to create novel Werner complexes with unique properties. nih.gov

The following interactive data table outlines potential strategies for modifying the Chromium(III) complex formation and the anticipated effects on interfacial interactions.

Derivatization of Methacrylic Acid Components

Another promising avenue for tailoring the interfacial properties of Volan(R) is the derivatization of the methacrylic acid component itself. By introducing additional functional groups onto the methacrylate backbone, it is possible to create a bonding agent with enhanced or specialized adhesive capabilities.

Functionalized methacrylates are already employed in various adhesive formulations to improve bonding to specific substrates. For example, methacrylates containing phosphate (B84403) or phosphonate (B1237965) groups are known to enhance adhesion to metal surfaces. uobaghdad.edu.iq Similarly, the incorporation of silane (B1218182) functional groups into a methacrylate structure can promote strong covalent bonding to siliceous surfaces like glass.

The synthesis of such derivatized methacrylic acids can be achieved through various organic reactions prior to the complexation with the chromium(III) ion. For instance, the esterification of methacrylic acid with a functionalized alcohol or the reaction of methacryloyl chloride with a functionalized amine can yield a wide range of monomers with tailored properties. These functionalized monomers can then be used to synthesize modified Werner complexes. Another approach involves the copolymerization of methacrylic acid with other functional monomers to create a polymeric ligand that can be complexed with chromium. This would result in a polymeric bonding agent with multiple points of attachment to both the substrate and the resin matrix.

Research into the functionalization of methacrylic acid for various applications is ongoing. For instance, carboxylic acid functionalized poly(methacrylic acid) has been synthesized for applications in adsorption and drug delivery, demonstrating the versatility of this chemical backbone for modification. These synthetic strategies could be adapted to create novel methacrylic acid derivatives for the next generation of Volan(R)-type bonding agents.

Interfacial Behavior and Performance in Composite Systems

Role of Volan® in Enhancing Interfacial Adhesion in Fiber-Reinforced Composites

In fiber-reinforced composites, the interface between the fibers and the polymer matrix is a critical determinant of the material's mechanical properties. A strong interfacial bond ensures efficient stress transfer from the matrix to the high-strength fibers, thereby maximizing the reinforcing effect. Volan® is extensively utilized to promote this adhesion in various fiber-resin systems.

One of the most significant applications of Volan® is as a surface finish for glass fibers used in reinforced plastics, particularly with unsaturated polyester (B1180765) resins. nmt.edu The bonding agent is typically applied to the glass fabric in a process known as the "A" finish, which was qualified under the military specification MIL-F-9118A. nmt.edu This treatment renders the hydrophilic glass surface more compatible with the organic resin matrix.

The mechanism of adhesion involves the Chromium (III) Methacrylate (B99206) complex present in Volan®. nmt.edujeccomposites.com This complex attaches to the hydroxyl groups on the surface of the glass fibers. The methacrylate groups of the complex are oriented away from the glass surface and are available to copolymerize with the thermosetting resin during the curing process. nmt.edu This creates a strong covalent bond across the interface, leading to a significant improvement in the laminate strength and performance of the composite material. The effectiveness of Volan® is also linked to its compatibility with polyvinyl acetate binders often used in conjunction with the "chrome" size applied during glass fiber manufacturing. nmt.edu

The following table presents typical laminate performance data for 181-type glass fabric treated with the Volan® "A" finish, demonstrating its effectiveness in enhancing mechanical properties.

| Property | Dry Condition | Wet Condition (2-hr boil) |

|---|---|---|

| Flexural Strength, psi | 65,000 | 60,000 |

| Tensile Strength, psi | 50,000 | - |

| Compressive Strength, psi | 45,000 | - |

| Property | Dry Condition | Wet Condition (2-hr boil) |

|---|---|---|

| Flexural Strength, psi | 75,000 | 68,000 |

Data sourced from a Volan® Bonding Agent technical data sheet. The data represents typical properties and should not be taken as specifications.

The application of Volan® extends to carbon fiber reinforced composites. jeccomposites.comzaclon.com Similar to its function with glass fibers, Volan® serves as a sizing or finishing agent for carbon fiber roving, promoting its adhesion to thermosetting resins like unsaturated polyesters. jeccomposites.com The highly reactive Werner Complex, Chromium (III) Methacrylate, attaches to the surface of the carbon fibers. jeccomposites.com

The polymerizable methacrylate groups then extend outwards from the fiber surface, ready to react and form strong chemical bonds with the surrounding resin matrix during polymerization. nmt.edujeccomposites.com This enhanced interfacial bonding is crucial for achieving good laminate strength and ensuring the effective transfer of stress from the matrix to the high-stiffness carbon fibers. jeccomposites.com In addition to improved mechanical performance, the use of Volan® as a sizing agent can also impart desirable processing characteristics, such as low static charge and ease of cutting. nmt.edujeccomposites.com

Surface Activation and Adhesion in Particulate-Filled Polymer Composites

Volan® is effective in treating a wide range of inorganic and polar surfaces. nmt.edu This includes silica (B1680970) microspheres, where a coating of Volan® not only promotes adhesion but also imparts an anti-static surface, leading to better flow and handling characteristics. nmt.edujeccomposites.com

For pigments and fillers such as mica, Volan® provides a reactive surface that overcomes the natural tendency of these inorganic materials to not wet out properly in polymer formulations. nmt.edujeccomposites.com This surface activation ensures a more uniform dispersion of the filler within the resin.

The application of Volan® also extends to metal surfaces. nmt.edujeccomposites.com In applications such as honeycomb-to-metal bonding, a solution of Volan® can simultaneously degrease and activate the metal surface. It deposits a monomolecular reactive layer, preparing the surface for enhanced bonding with adhesives like polyimides or epoxies. jeccomposites.com

By modifying the surface of inorganic fillers, Volan® makes the dissimilar surfaces of the filler and the polymer matrix compatible. nmt.edu The Chromium (III) Methacrylate complex in Volan® attaches to the inorganic filler surface, while the methacrylate groups are available to react with a variety of thermosetting resins, including polyesters, epoxies, phenolics, vinyls, and acrylics. nmt.edu

This chemical bridging between the filler and the matrix significantly enhances filler-matrix adhesion. nmt.edu The improved adhesion leads to better reinforcement of the polymer by the filler, resulting in composite materials with enhanced mechanical properties such as increased laminate strengths. nmt.edu Furthermore, the improved wetting of the filler by the resin contributes to more trouble-free processing. nmt.edu

Influence of Volan® on Composite Material Interphases

The chemical nature of Volan®, a highly reactive Werner Complex of Chromium (III) Methacrylate, allows it to form a chemically tailored interphase. jeccomposites.com When applied to an inorganic reinforcement, the active molecules of Volan® attach to the substrate. nmt.edu This creates a new surface that is chemically different from the original inorganic material.

The key feature of this new surface is the orientation of the polymerizable methacrylate groups outward, away from the reinforcement. nmt.edujeccomposites.com These groups are then able to react and form covalent bonds with the polymer matrix during the curing process. nmt.edu This results in a graded interphase where there is a strong chemical linkage from the inorganic reinforcement, through the Volan® coupling agent, to the organic polymer matrix.

Research on Compatibility with Diverse Polymer Matrices

Volan(R) demonstrates broad compatibility with a variety of thermosetting resins, a key attribute for its wide application in the composites industry. nmt.edu Research and industrial application have confirmed its effectiveness in enhancing the mechanical properties of laminates made with several common polymer systems.

The most significant application for Volan(R) is as a finish for glass fiber reinforcement in unsaturated polyester resin systems. nmt.edu It is also highly effective with epoxy resins. The "A" finish on glass fabric provides a robust bond that significantly improves the laminate strength. The methacrylate functionality of the Volan(R) molecule readily participates in the free-radical polymerization of unsaturated polyesters and the curing reactions of epoxy systems. nmt.edu

The table below shows typical laminate performance data for 181-style glass fabric with a Volan(R) "A" finish, demonstrating its compatibility with both a general-purpose polyester resin and an epoxy resin.

| Resin System | Property | Value |

|---|---|---|

| Polyester (General Purpose) | Flexural Strength, dry (psi) | 65,000 |

| Flexural Strength, wet (psi) | 60,000 | |

| Epoxy | Flexural Strength, dry (psi) | 70,000 |

| Flexural Strength, wet (psi) | 65,000 |

Data sourced from typical performance of "A" finish on 181-type glass fabric as mentioned in technical documentation. nmt.edu

Volan(R) is also compatible with phenolic resins and vinyl polymers. For phenolic resins, the coupling agent improves the bond between the glass reinforcement and the rigid phenolic matrix, enhancing the mechanical integrity of the final composite. Its effectiveness with standard polyvinyl acetate binders is noted to be related to its compatibility with the emulsion stabilizer system used in the polyvinyl. nmt.edu

The following table presents typical performance data for a laminate constructed with 181-style glass fabric treated with a Volan(R) "A" finish and a phenolic resin.

| Resin System | Property | Value |

|---|---|---|

| Phenolic | Flexural Strength, dry (psi) | 55,000 |

| Flexural Strength, wet (psi) | 50,000 |

Data sourced from typical performance of "A" finish on 181-type glass fabric as mentioned in technical documentation. nmt.edu

The chemical structure of Volan(R), containing a methacrylate group, makes it inherently suitable for reacting with acrylic resins, which polymerize through their own acrylic or methacrylic functionalities. Technical literature confirms that Volan(R) is designed to react with a wide variety of thermosetting resins, including acrylics. nmt.edu However, while compatibility is established, detailed public data on the performance of Volan(R) in acrylic and polyurethane laminates is less prevalent than for polyester and epoxy systems. The reactivity of the methacrylate group suggests a strong potential for covalent bonding with acrylic systems. Compatibility with polyurethanes would depend on the specific curing chemistry involved.

Advanced Characterization and Analytical Methodologies for Volan R Interfaces

Spectroscopic Analysis of Interfacial Chemical Bonding

Spectroscopic techniques are indispensable for elucidating the chemical nature of the Volan(R) interface. These methods provide direct evidence of chemical bond formation, determine the composition of the surface, and identify the chemical states of the elements involved in the bonding process.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and chemical bonds within a material. In the context of Volan(R) interfaces, Attenuated Total Reflectance (ATR)-FTIR is particularly useful as it is a surface-sensitive technique. By bringing a substrate treated with Volan(R) into contact with an ATR crystal, an infrared spectrum of the immediate surface layer can be obtained.

The analysis focuses on identifying characteristic absorption bands that confirm the presence of the methacrylate (B99206) complex and indicate its interaction with the substrate. Key vibrational bands for the methacrylate ligand would be monitored, such as the carbonyl (C=O) stretching vibration and the carbon-carbon double bond (C=C) stretching. The formation of covalent bonds between the chromium complex and a hydroxyl-bearing substrate (like glass or silica) can be inferred from changes in the broad O-H stretching band of the substrate and the appearance of new bands corresponding to metal-oxygen (e.g., Cr-O-Si) bonds in the low-frequency region of the spectrum.

Table 1: Representative FTIR Absorption Bands for a Volan(R)-Treated Glass Surface

| Wavenumber (cm⁻¹) | Assignment | Implication for Interfacial Bonding |

|---|---|---|

| ~1715 | C=O Stretch | Presence of the methacrylate functional group from the Volan(R) agent. |

| ~1635 | C=C Stretch | Confirms the polymerizable group of the bonding agent is present at the interface. |

| 900-1200 | Si-O-Si Stretch | Characteristic of the underlying glass substrate. Changes in this band may indicate surface reactions. |

X-ray Photoelectron Spectroscopy (XPS) is a premier surface analysis technique that provides quantitative information about the elemental composition and chemical (oxidation) state of the top 1-10 nanometers of a surface. lehigh.edu This makes it ideal for studying the thin interfacial layer created by the Volan(R) bonding agent. lehigh.edumccrone.com

An XPS analysis of a Volan(R)-treated substrate begins with a survey scan to identify all elements present on the surface, such as Cr, O, C from the Volan(R), and Si from a glass substrate. High-resolution scans of the individual elemental peaks are then performed to determine their chemical states. The binding energy of the Cr 2p peak is particularly important; it can definitively confirm that chromium is in the desired trivalent (Cr(III)) state, as hexavalent chromium (Cr(VI)) would appear at a different binding energy. nih.govuwo.caresearchgate.net High-resolution scans of the O 1s and Si 2p regions can provide evidence of the formation of Cr-O-Si linkages, which are indicative of covalent bonding to the substrate.

Table 2: Example of Elemental Surface Composition from XPS Survey Scan

| Element | Atomic Concentration (%) | Source |

|---|---|---|

| C | 45.5 | Volan(R) agent, adventitious carbon |

| O | 35.0 | Substrate (e.g., SiO₂), Volan(R) agent |

| Si | 15.2 | Glass substrate |

Table 3: Typical Binding Energies (BE) for Chromium Species in High-Resolution XPS

| XPS Peak | Binding Energy (eV) | Chemical State |

|---|---|---|

| Cr 2p₃/₂ | ~576.7 | Cr(III) |

This ability to distinguish between chromium oxidation states is critical for both performance and safety assessments. uwo.caresearchgate.net

Microscopic and Imaging Techniques for Interfacial Morphology

While spectroscopy reveals the chemical nature of the interface, microscopy and imaging techniques are essential for visualizing its physical structure and morphology. These methods provide insights into the uniformity of the Volan(R) coating, its thickness, and its interaction with the substrate and polymer matrix on a microscopic and nanoscopic scale.

Scanning Electron Microscopy (SEM) is widely used to obtain high-resolution images of surface topography. azom.com For Volan(R) interfaces, SEM can be employed in several ways. Firstly, it can be used to examine the surface of a substrate (such as glass fibers) after treatment to assess the uniformity and coverage of the bonding agent coating. researchgate.netsemanticscholar.org An effective treatment should result in a smooth, consistent coating without significant agglomerations or bare patches.

Secondly, SEM is invaluable for failure analysis. By examining the fracture surface of a composite material, one can determine the mode of failure. In a well-bonded composite, the fracture path would ideally run through the matrix material or the reinforcing fibers themselves. SEM images showing clean fiber surfaces, where the matrix has pulled away (known as "pull-out"), indicate poor interfacial adhesion. Conversely, images where the matrix material remains strongly adhered to the fiber surface suggest that the Volan(R) agent has created a robust interface. researchgate.net

Table 4: Interpretation of SEM Observations of Composite Fracture Surfaces | Observation | Interpretation | |---|---|---| | Smooth, clean fiber surfaces visible | Poor interfacial adhesion (adhesive failure) | | Fiber pull-out with little matrix attached | Weak interface, potential dewetting | | Polymer matrix adhering to fiber surfaces | Good interfacial adhesion (cohesive failure in matrix) | | Fibers fractured at the same level as the matrix | Strong interface, high load transfer |

Transmission Electron Microscopy (TEM) offers significantly higher magnification and spatial resolution than SEM, enabling the direct visualization of the interfacial structure at the nanoscale. To analyze a Volan(R) interface with TEM, a very thin cross-section of the composite material (typically 50-100 nm thick) must be prepared, often using techniques like ultramicrotomy or Focused Ion Beam (FIB) milling.

TEM analysis can directly image the Volan(R) layer between the substrate and the polymer matrix. This allows for the precise measurement of the bonding agent layer's thickness, which is often only a few nanometers. Furthermore, high-resolution TEM (HR-TEM) can potentially reveal details about the atomic structure of the interface, such as the transition from the crystalline or amorphous structure of the substrate to the organometallic layer of the bonding agent and then to the polymer matrix. Energy-Dispersive X-ray Spectroscopy (EDS) coupled with TEM can also provide elemental line scans across the interface, showing the distribution of Cr, Si, and C with nanometer resolution.

Visual inspection of microscope images provides qualitative assessment, but quantitative data can be extracted through digital image analysis. researchgate.net Software can be applied to SEM or TEM images to objectively measure various interfacial features. For instance, when analyzing a composite fracture surface, image analysis algorithms can calculate the percentage of the area corresponding to fiber pull-out versus cohesive failure within the matrix, providing a quantitative metric for adhesion.

This technique is also crucial for studying the phenomenon of dewetting, where the liquid Volan(R) solution fails to form a continuous film on the substrate, instead contracting into droplets. By analyzing top-down SEM images of a treated substrate, the surface coverage of the Volan(R) agent can be quantified. Parameters such as the contact angle of the droplets and the percentage of the substrate area covered can be measured, providing quantitative feedback for optimizing the coating process and formulation to ensure a complete and effective interfacial layer.

Table 5: Quantifiable Parameters from Image Analysis of Volan(R) Interfaces

| Analysis Type | Image Source | Measured Parameter | Significance |

|---|---|---|---|

| Adhesion Assessment | SEM (Fracture Cross-Section) | Percentage of adhered matrix on fiber surface | Quantifies the quality of interfacial bonding. |

| Dewetting Analysis | SEM (Top-down view) | Surface area coverage (%) | Measures the uniformity and completeness of the Volan(R) coating. |

Rheological and Dynamic Characterization of Volan(R)-Modified Systems

The introduction of this compound at an interface between an inorganic substrate and a polymer matrix fundamentally alters the mechanical and rheological behavior of the resulting composite material. The formation of a distinct interphase region, facilitated by the methacrylato-chrome(III) complex, necessitates advanced characterization to understand its properties and predict the performance of the bulk material. Rheological and dynamic mechanical analyses are paramount in quantifying the viscoelastic nature and transitional behaviors of these modified systems.

Viscoelastic Properties of Interfacial Regions

The viscoelastic properties are often described in terms of the storage modulus (E' or G'), which represents the elastic response and stored energy, and the loss modulus (E'' or G''), which signifies the viscous response and energy dissipated as heat. youtube.com The presence of Volan(R) creates covalent bonds between the inorganic surface and the polymer, enhancing adhesion and creating a more constrained environment for polymer chains at the interface. jeccomposites.com This constraint typically leads to an increase in the storage modulus in the vicinity of the substrate, indicating a stiffer and more elastic interphase compared to the bulk polymer matrix.

The effectiveness of stress transfer from the polymer matrix to the reinforcement is directly related to the viscoelastic properties of the interphase. A well-bonded interface, as facilitated by Volan(R), ensures that applied stress is efficiently transferred, leading to improved mechanical strength of the composite material. Rheological studies can quantify these properties, often showing a higher storage modulus for Volan(R)-treated systems compared to untreated ones, particularly at elevated temperatures.

Table 1: Representative Viscoelastic Properties of a Polymer Composite Interfacial Region with and without Volan(R) Treatment Data is representative and compiled for illustrative purposes based on typical findings for similar coupling agents.

| Property | Untreated System | Volan(R) Treated System | Unit |

| Storage Modulus (E') at 25°C | 2.5 | 3.2 | GPa |

| Loss Modulus (E'') at 25°C | 0.08 | 0.06 | GPa |

| Tan Delta (δ) at 25°C | 0.032 | 0.019 | - |

| Interfacial Shear Strength | 35 | 55 | MPa |

Dynamic Mechanical Analysis (DMA) for Interphase Transitions

Dynamic Mechanical Analysis (DMA) is a highly sensitive technique used to investigate the viscoelastic behavior of materials as a function of temperature, time, or frequency. wikipedia.orgpbipolymer.com In the context of Volan(R)-modified systems, DMA is particularly valuable for identifying and characterizing the glass transition (Tg) of the polymer within the interphase region. The glass transition is a critical parameter where a polymer changes from a rigid, glassy state to a more rubbery, flexible state. eag.com

At the interface with a substrate, the mobility of polymer chains can be significantly restricted due to the chemical bonding and physical interactions promoted by Volan(R). This restriction leads to a shift in the glass transition temperature of the polymer in the interphase. Typically, the Tg of the interphase is higher than that of the bulk polymer, a phenomenon that can be detected by DMA. pbipolymer.com

A DMA experiment applies a sinusoidal stress to a sample and measures the resultant strain. wikipedia.org The analysis yields the storage modulus (E'), loss modulus (E''), and the ratio of loss to storage modulus, known as tan delta (tan δ = E''/E'). The peak of the tan delta curve is often used to define the glass transition temperature. For composites with a distinct interphase, a broadening of the tan delta peak or the appearance of a secondary, smaller peak at a higher temperature can indicate the presence of this constrained region with an elevated Tg. This provides direct evidence of the coupling agent's effectiveness in creating a strong, well-defined interphase.

Table 2: Dynamic Mechanical Analysis Results for a Glass-Fiber/Epoxy Composite Data is representative and compiled for illustrative purposes.

| Parameter | Untreated Glass Fiber Composite | Volan(R) Treated Glass Fiber Composite |

| Storage Modulus (E') | ||

| E' at 30°C (Glassy Region) | 18 GPa | 22 GPa |

| E' at 180°C (Rubbery Region) | 1.2 GPa | 2.5 GPa |

| Glass Transition Temp (Tg) | ||

| Onset of E' Drop | 125°C | 140°C |

| Peak of Loss Modulus (E'') | 132°C | 148°C |

| Peak of Tan Delta (δ) | 138°C | 155°C |

Theoretical and Computational Modeling of Volan R Adhesion

Molecular Dynamics Simulations of Interfacial Adhesion

Molecular Dynamics (MD) simulations offer a powerful lens to examine the dynamic behavior of the Volan(R) bonding agent at the interface between a substrate (like glass fibers) and a polymer matrix. ruc.dkresearchgate.netceramics.org By modeling the system at an atomistic level, MD can elucidate the conformational changes of the methacrylato-chrome-chloride complex and its interaction with both the inorganic substrate and the organic resin.

A typical MD simulation for a Volan(R)-treated interface would involve three primary components:

Substrate Layer: A silica (B1680970) (SiO₂) surface, often represented as α-quartz or amorphous silica, to model a glass fiber. The surface chemistry, particularly the density of silanol (B1196071) (Si-OH) groups, is a critical parameter as these are the primary reaction sites for the Volan(R) agent.

Volan(R) Layer: The methacrylato-chrome-chloride molecules are placed at the interface. The initial orientation and concentration of these molecules can be varied to simulate different treatment conditions.

Polymer Matrix: A representative polymer, such as polyester (B1180765) or epoxy resin, is built on top of the Volan(R) layer.

The interactions between atoms are governed by a force field, which is a set of potential energy functions. For a complex interface like this, a combination of force fields may be necessary to accurately describe the metallic-covalent bonds within the Volan(R) complex, the covalent bonds within the polymer, and the non-bonded interactions (van der Waals and electrostatic) between all components.

Detailed Research Findings from MD Simulations:

MD simulations can be used to calculate several key parameters that correlate with adhesion strength:

Adsorption Energy: By calculating the energy change when Volan(R) molecules adsorb onto the silica surface, the strength of the initial chemical bond can be quantified.

Interfacial Binding Energy: This is a measure of the energy required to separate the polymer from the Volan(R)-treated substrate. A higher binding energy generally indicates better adhesion.

Radial Distribution Functions (RDFs): RDFs can reveal the specific atomic-level interactions, such as the formation of Cr-O-Si bonds between the Volan(R) and the silica surface, and the entanglement of polymer chains with the methacrylate (B99206) groups of the bonding agent.

Chain Conformation and Mobility: Analysis of the polymer chains near the interface can show how the Volan(R) layer affects their conformation, mobility, and density. A well-adhered interface often shows a region of altered polymer dynamics known as the interphase.

A hypothetical MD simulation could explore the influence of factors like surface hydration on the silica substrate, the concentration of the Volan(R) solution, and the curing temperature of the resin on the resulting interfacial structure and strength. mdpi.com

Density Functional Theory (DFT) for Understanding Molecular Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. acs.orgresearchgate.net In the context of Volan(R), DFT can provide highly accurate insights into the chemical bonding and reactivity of the methacrylato-chrome-chloride complex. Unlike the classical force fields used in MD, DFT calculates the electron density of the system to determine its energy and other properties, offering a more fundamental understanding of the chemical interactions.

Applications of DFT to Volan(R) Adhesion:

Bonding within the Werner Complex: Volan(R) is a Werner-type complex where methacrylic acid is coordinated with a chromium(III) ion. nih.govacs.org DFT calculations can elucidate the nature of the coordinate bonds between the chromium center and the methacrylate ligands, including bond energies, bond lengths, and charge distribution. This is crucial for understanding the stability and reactivity of the complex itself.

Reaction Mechanisms with Substrate: DFT can be used to model the reaction between the chromium complex and the silanol groups on a silica surface. rsc.orgacs.org By calculating the energy profiles of potential reaction pathways, researchers can determine the most likely mechanism for the formation of the crucial Cr-O-Si covalent bridge. This can include modeling transition states and activation energies for the condensation reaction.

Interaction with Polymer Functional Groups: DFT can also model the interaction between the methacrylate tail of the Volan(R) molecule and the functional groups of the polymer resin (e.g., ester groups in polyesters or epoxide rings in epoxy resins). This helps to understand the covalent bonding that occurs across the interface during resin curing.

A DFT study might compare the reactivity of different chromium complexes or investigate the effect of substituting the methacrylate ligand with other organic acids to guide the design of new, more effective bonding agents. researchgate.net

Finite Element Method (FEM) and Cohesive Zone Models (CZM) for Interfacial Mechanics

While MD and DFT provide insights at the molecular level, the Finite Element Method (FEM) is a continuum mechanics approach used to simulate the mechanical behavior of materials and structures at the macroscopic scale. stanford.edu When modeling an adhesive joint, FEM can predict stress and strain distributions under various loading conditions. mdpi.com

To specifically model the behavior of the adhesive interface, FEM is often coupled with Cohesive Zone Models (CZM). researcher.lifemdpi.commdpi.com A CZM represents the interface as a surface with specific constitutive laws that describe its deformation and failure. purdue.edu Instead of a sharp crack, the CZM assumes a gradual separation process across a "cohesive zone," which is resisted by cohesive tractions.

The Traction-Separation Law (TSL):

The core of a CZM is the traction-separation law (TSL), which defines the relationship between the cohesive traction (stress) acting on the interface and the separation (displacement) between the two surfaces. A common TSL is the bilinear model, characterized by:

Cohesive Strength (σ_max): The maximum traction the interface can withstand.

Critical Separation (δ_c): The separation at which the interface completely fails.

Interfacial Fracture Energy (G_c): The area under the TSL curve, representing the energy required to create a new unit area of fracture surface.

Modeling Volan(R) Interfaces with FEM and CZM:

A FEM simulation of a Volan(R)-treated composite would involve meshing the substrate, the polymer matrix, and inserting cohesive elements at their interface. The properties of the cohesive elements are defined by the TSL, which would be specific to the Volan(R)-polymer system.

This approach allows for the prediction of:

Stress Distribution: Identifying stress concentrations at the interface, which are often the sites of failure initiation.

Damage Initiation and Propagation: Modeling the onset of delamination and its growth along the interface.

The parameters for the CZM (σ_max, δ_c, G_c) can be obtained from experimental tests (e.g., pull-off or shear tests) or potentially derived from lower-scale simulations like MD.

Statistical Analysis and Experimental Design for Optimization

To complement theoretical modeling and validate simulation results, rigorous statistical methods are essential for optimizing the application of Volan(R) and understanding the interplay of various factors affecting adhesion.

Factorial design is a powerful statistical tool for efficiently studying the effect of multiple factors and their interactions on a response variable. mdpi.com In the context of Volan(R) application, a factorial experiment could be designed to investigate the influence of variables such as:

Factor A: Concentration of Volan(R) solution.

Factor B: pH of the Volan(R) solution.

Factor C: Curing temperature of the resin.

In a full factorial design, experiments are conducted at all possible combinations of the levels of these factors. For example, a 2³ factorial design would involve 8 experimental runs, testing each of the three factors at a high and a low level. The primary output of a factorial design is the identification of the "main effects" (the effect of each individual factor) and the "interaction effects" (how the effect of one factor changes at different levels of another factor).

Table 1: Example of a 2³ Factorial Design for Volan(R) Application

| Run | Factor A: Concentration | Factor B: pH | Factor C: Temperature | Response: Adhesion Strength (MPa) |

| 1 | Low (-) | Low (-) | Low (-) | ... |

| 2 | High (+) | Low (-) | Low (-) | ... |

| 3 | Low (-) | High (+) | Low (-) | ... |

| 4 | High (+) | High (+) | Low (-) | ... |

| 5 | Low (-) | Low (-) | High (+) | ... |

| 6 | High (+) | Low (-) | High (+) | ... |

| 7 | Low (-) | High (+) | High (+) | ... |

| 8 | High (+) | High (+) | High (+) | ... |

Analysis of Variance (ANOVA) is the statistical method used to analyze the data from a factorial experiment. nih.govpressbooks.pub ANOVA partitions the total variability in the experimental data into components attributable to each of the main factors and their interactions. nih.gov

By comparing the variance associated with each factor and interaction to the random experimental error, ANOVA can determine which effects are statistically significant. For instance, ANOVA might reveal a significant interaction between Volan(R) concentration and curing temperature, indicating that the optimal concentration of the bonding agent depends on the curing process used for the resin.

Table 2: Hypothetical ANOVA Table for Volan(R) Adhesion Study

| Source of Variation | Sum of Squares (SS) | Degrees of Freedom (df) | Mean Square (MS) | F-statistic | p-value |

| Concentration (A) | ... | 1 | ... | ... | ... |

| pH (B) | ... | 1 | ... | ... | ... |

| Temperature (C) | ... | 1 | ... | ... | ... |

| Interaction (AB) | ... | 1 | ... | ... | ... |

| Interaction (AC) | ... | 1 | ... | ... | ... |

| Interaction (B*C) | ... | 1 | ... | ... | ... |

| Error | ... | ... | ... | ||

| Total | ... | 7 |

A low p-value (typically < 0.05) for a particular factor or interaction indicates that it has a significant effect on the adhesion strength.

Monte Carlo simulations are a broad class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of interfacial adhesion, they can be used to assess the probability of failure by considering the inherent variability in material properties and manufacturing processes.

For a Volan(R)-treated interface, variables such as local variations in coating thickness, the distribution of fiber strengths, and the presence of microscopic voids can all be treated as random variables with specific probability distributions. A Monte Carlo simulation would involve:

Defining a Performance Function: An equation that describes the state of the interface (e.g., based on a stress or energy criterion from a FEM model). Failure occurs when the function's value exceeds a certain threshold.

Assigning Probability Distributions: Defining statistical distributions for the input variables (e.g., coating thickness, fiber strength).

Repeated Sampling: Running the performance function thousands or millions of times, each time with a new set of randomly sampled input variables.

Calculating Failure Probability: The probability of failure is estimated as the number of simulated failures divided by the total number of trials.

This probabilistic approach provides a more realistic assessment of reliability than deterministic models, accounting for the inherent uncertainties in real-world composite materials.

Specialized Research Applications Focusing on Bonding Performance

Volan®, a methacrylatochromic chloride complex, serves as a critical tool in research focused on enhancing the durability and performance of composite materials. Its utility stems from its ability to form a robust chemical bridge between dissimilar materials, specifically inorganic substrates and organic polymers. This function is pivotal in specialized applications where adhesion is paramount. Research applications explore its performance in biocompatible materials, advanced coatings, and composites designed for extreme environmental conditions.

Future Research Directions and Unresolved Challenges

Development of Next-Generation Chromium-Based Bonding Chemistries

The foundational chemistry of Volan(R), while effective, presents opportunities for innovation. Future research is increasingly focused on designing novel chromium-based coupling agents with enhanced performance and a wider application scope. The goal is to move beyond the traditional methacrylato-chrome complex to create molecules with tailored functionalities.

Key research areas include:

Ligand Modification: Investigating alternatives to methacrylic acid to improve thermal stability, reactivity with new resin systems, or to introduce additional functionalities.

Mixed-Metal Complexes: Exploring the synthesis of heterometallic coupling agents that incorporate other metals alongside chromium to create synergistic effects, potentially improving bond strength and durability.

Control of Chromium Oxidation State: While Volan(R) utilizes the more benign Chromium (III), research into stabilizing this state and preventing any potential oxidation to the more toxic hexavalent state during synthesis or application is crucial for environmental and safety reasons. nmt.eduresearchgate.net

Functionalized Chromium MOFs: The development of new sulfonic-functionalized chromium-based metal-organic frameworks (MOFs) has shown unique uptake abilities for certain ions, suggesting that functionalized chromium complexes could be designed for specific, targeted adhesion applications. rsc.org

Strategies for Enhanced Compatibility with Novel Polymer Systems and Substrates

The materials landscape is constantly expanding, with new polymers and advanced substrates presenting unique bonding challenges. Ensuring robust adhesion to these next-generation materials is a critical research frontier.

Novel Polymer Systems:

High-Performance Thermoplastics: Materials like PEEK and PEKK are gaining traction in aerospace and medical applications. Their chemical inertness makes them difficult to bond. Research is needed to modify the reactive groups on the chromium complex to ensure covalent bonding with these less reactive polymers.

Biopolymers and Sustainable Resins: The shift towards sustainable materials requires bonding agents compatible with polymers derived from renewable resources. The hydrophilic or sensitive nature of some biopolymers may require adjustments to the solvent systems and chemistry of Volan(R)-type agents.

Novel Substrates:

Nanostructured Surfaces: Surfaces with nanoscale topography can offer enhanced mechanical interlocking, but ensuring complete and uniform wetting by the bonding agent is challenging.

Advanced Metal Alloys: New alloys, including cobalt-chromium and titanium alloys used in dental and medical implants, require specialized surface treatments to achieve durable bonding with polymer-based cements and coatings. researchgate.netnih.gov Research into the effectiveness of organo-chromium complexes on these surfaces is ongoing.

| Material Type | Challenge | Research Strategy | Desired Outcome |

|---|---|---|---|

| High-Performance Thermoplastics (e.g., PEEK) | Low surface energy and chemical inertness | Modify the organic ligand on the chromium complex to be more reactive towards the thermoplastic backbone. | Improved covalent bonding and interfacial strength. |

| Biopolymers | Sensitivity to traditional solvents and processing conditions | Develop water-based or green solvent application methods; adjust pH of the bonding solution. | Stable adhesion without degrading the biopolymer substrate. |

| Cobalt-Chromium Alloys | Formation of stable passive oxide layers | Investigate tribochemical application or plasma surface treatments prior to bonding agent application. | Enhanced bond strength and long-term durability for medical and dental applications. researchgate.net |

Advanced Characterization Techniques for In-Situ Interfacial Analysis

Current and emerging techniques include:

X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful tool for analyzing the chemical composition and functional groups on a surface, helping to understand the interactions between the bonding agent and the substrate. kratos.com

Nanoindentation: This technique can measure the mechanical properties, such as hardness and elastic modulus, of the adhesive and the interphase region at the nanoscale, providing insights into how these properties change after exposure to different environmental conditions. nih.govdigitallibrarynasampe.org

Scanning Tunneling Microscopy (STM): Recent studies have used STM-based techniques to detect interfacial ionic states at the single-bond level, offering unprecedented insight into the chemical processes occurring at the interface. pku.edu.cnnih.govacs.org

In-Situ Spectroscopic Methods: Techniques like Fourier-Transform Infrared (FTIR) spectroscopy can be adapted to monitor the chemical reactions and degradation of the adhesive interface in real-time under various environmental stressors like temperature and moisture. tandfonline.com

| Technique | Information Obtained | Key Advantage | Limitation |

|---|---|---|---|

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states | High surface sensitivity | Requires high vacuum; limited in-situ capabilities |

| Nanoindentation | Hardness, elastic modulus | Direct measurement of mechanical properties at the nanoscale digitallibrarynasampe.org | Can be destructive; interpretation can be complex |

| Scanning Tunneling Microscopy (STM) | Atomic-scale topography, electronic states | Single-bond level resolution pku.edu.cn | Requires conductive samples; specialized setup |

| In-Situ FTIR | Changes in chemical bonds over time | Real-time monitoring of degradation chemistry tandfonline.com | Signal from the thin interface can be weak |

Predictive Modeling for Long-Term Adhesion Durability and Performance

Predicting the long-term durability of an adhesive bond is a critical yet complex task. vt.edu Environmental factors such as temperature, moisture, and mechanical stress can degrade the interface over time. tandfonline.comvt.edu Developing accurate predictive models can significantly accelerate the design and qualification of new materials and bonding systems.

Future research in this area will focus on:

Multiscale Modeling: Integrating computational models across different scales, from molecular dynamics (MD) simulations of the bonding agent at the interface to finite element analysis (FEA) of the entire bonded structure.

Machine Learning (ML) Approaches: Utilizing ML algorithms, such as Artificial Neural Networks (ANN), to analyze large datasets from experimental tests. tandfonline.comproquest.com These models can identify complex relationships between material formulations, processing parameters, and long-term performance, helping to predict bond strength and failure modes. proquest.com

Cohesive Zone Models (CZM): CZM is a powerful technique in fracture mechanics for modeling adhesive joints. tandfonline.commdpi.com Future work will involve modifying these models to incorporate environmental degradation factors, allowing for more accurate predictions of how factors like hydrolysis affect the structural integrity of the bond. tandfonline.com

Time-Temperature Superposition (TTS): This principle allows for the acceleration of aging tests by exposing samples to elevated temperatures. vt.edu By creating master curves, researchers can predict the behavior of an adhesive over years or even decades from short-term experiments. vt.edu

Research into Sustainable Synthesis and Application Methodologies

Key areas for future research are:

Green Synthesis Routes: Developing new synthetic pathways that minimize waste, use less hazardous solvents, and reduce energy consumption. This includes exploring metal-free cross-coupling reactions and catalysis with more earth-abundant metals. acs.orgpreprints.org

Alternative Solvents: Volan(R) is typically supplied in a solution of isopropanol and acetone (B3395972). nmt.edujeccomposites.com Research into replacing these volatile organic compounds (VOCs) with water-based systems or more sustainable "green" solvents is a priority. mdpi.com

Chromium-Free Alternatives: The ultimate goal for sustainable adhesion promotion is the development of high-performance, chromium-free bonding agents. Research into alternative chemistries, such as those based on silanes, titanates, or zirconates, continues to be a major focus. nmfrc.org Additionally, emerging strategies like hypervalent iodine-mediated coupling offer pathways that avoid transition metals altogether. climateglobalnews.com